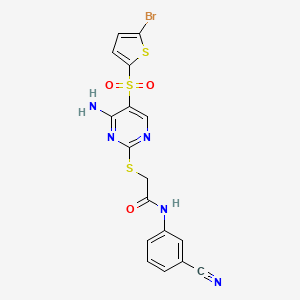

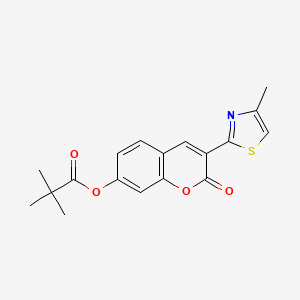

3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl pivalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl pivalate” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole derivatives are known to have a wide range of medicinal and biological properties .

Synthesis Analysis

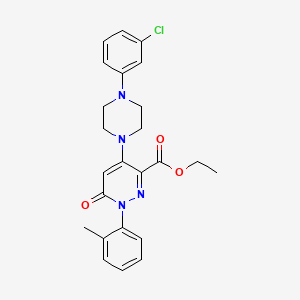

The synthesis of thiazole derivatives often involves the reaction of hydrazonoyl halides with other compounds . For example, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione .Molecular Structure Analysis

The molecular structure of thiazole derivatives can be analyzed using various spectroscopic techniques, including NMR, FTIR, and UV-Vis . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

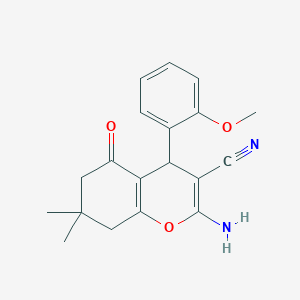

Thiazole derivatives can undergo a variety of chemical reactions. For instance, the reaction of 2-(4-(1-(2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione with arylidenemalononitrile yielded 5-amino-2-(2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinyl)-7-substituted-7H-pyrano[2,3-d]thiazole-6-carbonitrile .Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación

Highly Sensitive Probes

Mani et al. (2018) synthesized a probe similar to "3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl pivalate" for the detection of Cr3+ ions. This probe demonstrated a rapid color response and significant fluorescence quenching in dimethyl sulfoxide medium, useful for detecting Cr3+ in living cells (Mani et al., 2018).

Synthesis of Novel Compounds

Vetyugova et al. (2018) worked on ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates, related to the queried compound, to synthesize new chemical structures. These structures, upon specific reactions, produced derivatives with potential applications in various fields (Vetyugova et al., 2018).

Anti-microbial and Cytotoxicity Studies

Shankar et al. (2017) synthesized derivatives related to the queried compound and evaluated them for anti-microbial activity and cytotoxicity. These compounds showed promising activity against Gram-positive and Gram-negative bacterial strains, indicating potential applications in medical and pharmaceutical research (Shankar et al., 2017).

Anticancer Agent Synthesis

Ambati et al. (2017) developed derivatives of 3-(4-phenylisothiazol-5-yl)-2H-chromen-2-one, closely related to the queried compound, as potential anticancer agents. The synthesis involved a series of chemical reactions, leading to compounds that displayed moderate cytotoxic activity against various cancer cell lines (Ambati et al., 2017).

Synthesis of Triazole Derivatives

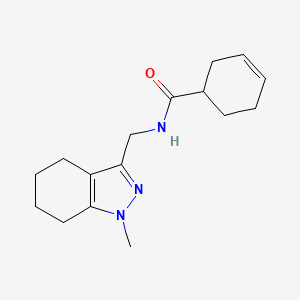

Mottaghinejad & Alibakhshi (2018) focused on creating triazole derivatives based on a compound similar to the one . These derivatives have diverse biological applications, highlighting the versatile potential of such chemical structures (Mottaghinejad & Alibakhshi, 2018).

Synthesis of Pyrazolopyrimidines and Imidazothiazoles

Rao & Reddy (2008) synthesized new types of 3-coumarinyl-substituted pyrazolopyrimidines and imidazothiazoles. These compounds, derived from reactions involving chromen-2-ones, showcase the chemical versatility and potential application areas of compounds related to "this compound" (Rao & Reddy, 2008).

Fluorescence Sensor for Iron(III) Ions

Joshi et al. (2015) developed coumarin–triazole based probes for detecting iron(III) ions. These probes, similar to the queried compound, exhibited high sensitivity and selective sensing capabilities for Fe3+ ions (Joshi et al., 2015).

Ionic Liquid Catalysis

Ghashang et al. (2016) described an eco-friendly synthesis method using ionic liquids for creating 2-(2-oxo-2H-chromen-4-yl)-3-arylthiazolidin-4-one derivatives. This research indicates the environmental benefits and efficiency of such methods in synthesizing compounds related to the queried compound (Ghashang et al., 2016).

Antimicrobial Activity Studies

Al-Rifai et al. (2011) synthesized new coumarin derivatives, closely related to the queried compound, and tested their antimicrobial activity. The results showed significant inhibitory activity against tested bacterial strains, indicating potential applications in antimicrobial therapies (Al-Rifai et al., 2011).

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been reported to interact with multiple targets . They are known to act as multi-target-directed ligands, affecting various biological activities such as antioxidant, antibacterial, antifungal, and α-glucosidase activities .

Mode of Action

They can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . The specific interactions of 3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl pivalate with its targets would need further investigation.

Biochemical Pathways

Thiazole derivatives have been reported to influence various biochemical pathways They can activate or stop these pathways, leading to different downstream effects

Pharmacokinetics

The synthesis of deuterium-labeled compounds related to thiazole derivatives has been reported for lc–ms analysis in drug absorption, distribution, and other pharmacokinetics studies .

Result of Action

Thiazole derivatives have been reported to show growth inhibition activity against certain cancer cell lines . The specific effects of this compound would need further investigation.

Action Environment

The chemical stability of thiazole derivatives has been studied using density functional theory (dft) calculations

Safety and Hazards

Direcciones Futuras

Thiazole derivatives have a wide range of potential applications in medicine due to their diverse biological activities. Future research could focus on designing and synthesizing new thiazole derivatives with improved biological activity and safety profiles . The anticancer efficacy of certain thiazole derivatives has been compared to the standard anticancer drug doxorubicin, indicating potential future directions for the development of new anticancer drugs .

Propiedades

IUPAC Name |

[3-(4-methyl-1,3-thiazol-2-yl)-2-oxochromen-7-yl] 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c1-10-9-24-15(19-10)13-7-11-5-6-12(8-14(11)23-16(13)20)22-17(21)18(2,3)4/h5-9H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVIKCJOROSWRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2=CC3=C(C=C(C=C3)OC(=O)C(C)(C)C)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-cyclopentylurea](/img/structure/B2430174.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzamide](/img/structure/B2430178.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2430180.png)

![[2-[(2,2,6,6-Tetramethylpiperidin-1-yl)methyl]phenyl]boronic acid](/img/structure/B2430184.png)

![methyl 4-({(2Z)-3-[(2-methylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2430185.png)

![Sodium;[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/no-structure.png)

![N-(3-acetylphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2430192.png)